![molecular formula C13H21F2NO B14206886 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine CAS No. 823178-49-0](/img/structure/B14206886.png)
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine is a chemical compound characterized by the presence of a morpholine ring attached to a bicyclo[6.1.0]nonane structure with two fluorine atoms.
Métodos De Preparación
The synthesis of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves several steps. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[6.1.0]nonane core. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine include other morpholine derivatives and bicyclo[6.1.0]nonane compounds. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual fluorine atoms and the combination of the morpholine ring with the bicyclo[6.1.0]nonane structure .
Propiedades
Número CAS |
823178-49-0 |
|---|---|
Fórmula molecular |
C13H21F2NO |
Peso molecular |
245.31 g/mol |
Nombre IUPAC |
4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16/h11H,1-10H2 |
Clave InChI |
VHGSUQYNRSTQIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(C(C2(F)F)CC1)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
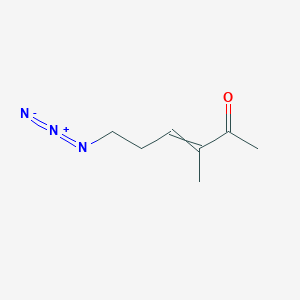
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
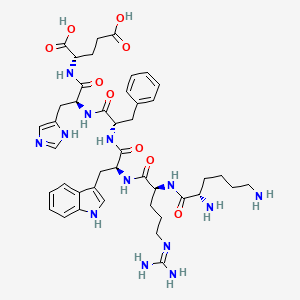
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
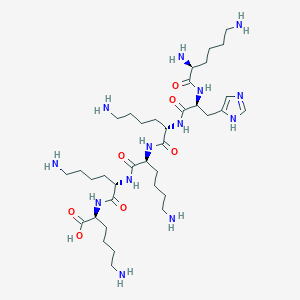

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
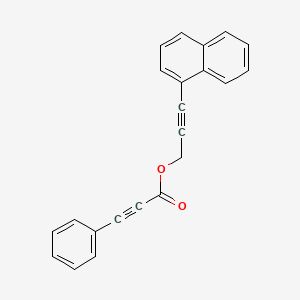
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
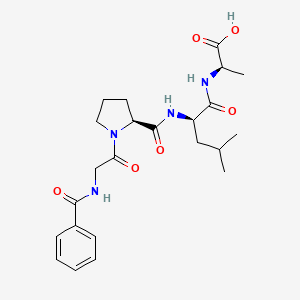
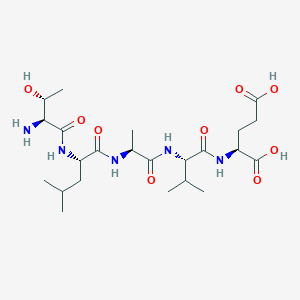
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
